4H-1,2,4-triazol-4-amine hydrochloride
Overview
Description
4H-1,2,4-Triazol-4-amine hydrochloride is a chemical compound with the molecular formula C2H4N4·HCl. It is a derivative of 1,2,4-triazole, a five-membered heterocyclic compound containing three nitrogen atoms. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-triazol-4-amine hydrochloride typically involves the reaction of 4H-1,2,4-triazol-4-amine with hydrochloric acid. One common method is to dissolve 4H-1,2,4-triazol-4-amine in water or an organic solvent and then add hydrochloric acid to the solution. The reaction mixture is then stirred and heated to promote the formation of the hydrochloride salt. The product is usually isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles .
Scientific Research Applications
4H-1,2,4-Triazol-4-amine hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to antimicrobial and antifungal effects. The compound’s structure allows it to bind to enzyme active sites, disrupting their normal function and inhibiting the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
4-Amino-1,2,4-triazole: A closely related compound with similar applications in pharmaceuticals and agriculture.
Uniqueness
4H-1,2,4-Triazol-4-amine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydrochloride form enhances its solubility in water, making it more suitable for various applications compared to other triazole derivatives .
Properties
IUPAC Name |
1,2,4-triazol-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4.ClH/c3-6-1-4-5-2-6;/h1-2H,3H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMKWRYLGIMNSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378968 | |
Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10495-63-3, 25545-88-4 | |
Record name | NSC164934 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1,2,4-triazol-4-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-1,2,4-TRIAZOLE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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